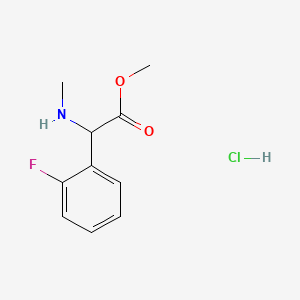

Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride

Description

Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride (CAS: 260552-65-6) is a chiral organic compound with the molecular formula C₁₀H₁₃ClFNO₂ and a molecular weight of 233.67 g/mol . Structurally, it consists of a 2-fluorophenyl group attached to an α-carbon bearing a methylamino group and a methyl ester. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways. Its stereochemistry and fluorine substitution play critical roles in its binding affinity and metabolic stability .

Properties

Molecular Formula |

C10H13ClFNO2 |

|---|---|

Molecular Weight |

233.67 g/mol |

IUPAC Name |

methyl 2-(2-fluorophenyl)-2-(methylamino)acetate;hydrochloride |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11;/h3-6,9,12H,1-2H3;1H |

InChI Key |

LQRYUKPVURWKNN-UHFFFAOYSA-N |

Canonical SMILES |

CNC(C1=CC=CC=C1F)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride generally involves the nucleophilic substitution reaction between a fluorophenyl-substituted amine and a methyl ester derivative of chloroacetic acid or bromoacetic acid, followed by hydrochloride salt formation.

The key steps are:

Amine alkylation: Reaction of 2-(methylamino) group with methyl 2-haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) in the presence of a base to form the methyl aminoacetate intermediate.

Hydrochloride salt formation: Treatment of the free amine intermediate with hydrochloric acid in anhydrous ether or methanol to obtain the hydrochloride salt, improving crystallinity and solubility.

Detailed Reaction Conditions

-

- 2-(Methylamino)phenyl derivative with a fluorine substituent at the ortho position (2-fluorophenyl).

- Methyl chloroacetate or methyl bromoacetate as the alkylating agent.

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate nucleophilic substitution.

Base: Potassium carbonate (K₂CO₃) or other mild bases are used to deprotonate the amine and promote substitution.

Temperature: Typically room temperature to mild heating (e.g., 25–60°C) to optimize reaction rate and minimize side reactions.

Atmosphere: Nitrogen or inert atmosphere to prevent oxidation or moisture interference.

Purification: After reaction completion, the product is purified by recrystallization or chromatography.

Salt formation: The free base is treated with stoichiometric amounts of hydrochloric acid in anhydrous ether or methanol, followed by slow crystallization to obtain the hydrochloride salt.

Representative Synthetic Procedure

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 2-(methylamino)-2-fluorophenyl compound in DMF | Room temperature, nitrogen atmosphere | Ensure dry conditions |

| 2 | Add methyl chloroacetate and K₂CO₃ | Stir at 40°C for 12–24 hours | Monitor by TLC/HPLC for completion |

| 3 | Quench reaction and extract | Use water and organic solvent (e.g., ethyl acetate) | Separate organic layer |

| 4 | Purify crude product | Recrystallization or column chromatography | Obtain free base |

| 5 | Treat free base with HCl in anhydrous ether | 0–5°C, slow addition | Formation of hydrochloride salt |

| 6 | Filter and dry product | Vacuum drying | Obtain pure this compound |

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR: Aromatic protons of the 2-fluorophenyl group appear typically between δ 6.8–7.5 ppm; methyl ester protons around δ 3.7 ppm; methylamino protons show broad signals between δ 8–10 ppm due to hydrochloride salt formation.

¹³C NMR: Signals corresponding to ester carbonyl (~δ 170 ppm), aromatic carbons, and methyl carbons.

Mass Spectrometry (MS)

- Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows molecular ion peaks [M+H]⁺ consistent with the molecular formula C10H13FNO2·HCl (approximate molecular weight ~229.7 g/mol).

High-Performance Liquid Chromatography (HPLC)

Purity analysis using C18 reverse-phase column with acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30) as mobile phase.

Detection wavelength: 254 nm.

Retention times compared with reference standards confirm compound identity and purity.

Data Table: Preparation Parameters and Yields

| Parameter | Typical Value/Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |

| Base | K₂CO₃ (1.2 eq) | Facilitates deprotonation and substitution |

| Temperature | 25–60°C | Higher temperature increases rate but may cause side products |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Alkylating Agent | Methyl chloroacetate or methyl bromoacetate (1.1 eq) | Slight excess improves yield |

| Salt Formation | HCl in anhydrous ether, 0–5°C | Controls crystallization and purity |

| Yield | 70–85% (typical) | Optimized by monitoring reaction and purification |

Alternative Synthetic Approaches and Related Compounds

Some literature reports the use of Boc-protected intermediates to avoid side reactions during amine alkylation, followed by deprotection and salt formation to improve yields and purity.

Synthesis of related compounds such as Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride follows a similar methodology, indicating the robustness of this synthetic route for various substituted phenyl derivatives.

The preparation of fluorinated ketamine derivatives involves related synthetic strategies but with cyclohexanone cores, which differ structurally but share some reaction principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its biological activity and potential therapeutic effects.

Medicine: It could be investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: The compound may have applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects. The fluorophenyl group and methylamino group play key roles in its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen Substitution

- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS: 141109-13-9) Difference: Chlorine replaces fluorine at the 2-position. Impact: Chlorine’s larger atomic radius and higher lipophilicity (Cl: +0.71 vs. F: +0.43 Hansch π parameter) enhance membrane permeability but may reduce metabolic stability due to slower oxidative degradation . Molecular Weight: 234.08 g/mol (vs. 233.67 g/mol for the target compound) .

- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS: 42718-18-3) Difference: Fluorine is at the 4-position instead of 2. Reported enantiomeric excess (ee) >98% in pharmaceutical-grade batches .

- Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride (CID: 47003283) Difference: Additional fluorine at the 5-position. Impact: Increased electron-withdrawing effects enhance acidity of the α-proton (pKa ~8.2 vs. ~8.5 for mono-fluoro), influencing reaction kinetics in nucleophilic substitutions .

Functional Group Modifications

- Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride (CID: 50988555) Difference: Trifluoromethyl (-CF₃) replaces fluorine. Impact: The -CF₃ group’s strong electron-withdrawing nature increases metabolic resistance but reduces solubility (logP: 2.1 vs. 1.7 for the target compound) .

- Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (CAS: 1956311-14-0) Difference: Methyl group at the 3-position alongside fluorine. Impact: Steric hindrance from the methyl group may reduce binding to planar active sites but improves thermal stability (decomposition temperature: 215°C vs. 205°C for the target compound) .

Ester Group Variations

- Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride (CAS: 1135028-80-6) Difference: Ethyl ester replaces methyl ester. Impact: Longer alkyl chain increases lipophilicity (logP: 1.9 vs. 1.7) and prolongs half-life in vivo but may slow esterase-mediated hydrolysis .

Heterocyclic Analogs

- Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride Difference: Thiophene ring replaces benzene, with bromine at the 5-position. Impact: The sulfur atom enhances π-π stacking interactions, while bromine’s polarizability improves halogen bonding in protein-ligand complexes .

Complex Structural Derivatives

- 2-Fluoro Deschloroketamine Hydrochloride (CAS: 111982-49-1) Difference: Cyclohexanone backbone instead of acetate. Impact: The ketone group and cyclohexane ring confer NMDA receptor antagonism, a pharmacological property absent in the target compound .

Physicochemical and Pharmacological Data Table

Biological Activity

Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride, also known as a derivative of phenylacetate, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁ClFNO₂

- Molecular Weight : 219.64 g/mol

- Functional Groups : The compound features an amino group capable of forming hydrogen bonds and a fluorine atom that enhances lipophilicity and metabolic stability.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Phosphodiesterase Inhibition : This compound acts as a selective phosphodiesterase-4 (PDE4) inhibitor, which modulates levels of cyclic adenosine monophosphate (cAMP). This modulation is crucial for processes such as inflammation and neurotransmission.

- Binding Affinity : The presence of the fluorophenyl group improves binding affinity to specific biological targets, leading to varied physiological outcomes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, in a comparative study, the compound showed significant inhibition against Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.0195 mg/mL .

Therapeutic Applications

The compound's unique structural characteristics suggest potential applications in treating various conditions:

- Inflammatory Disorders : Due to its PDE4 inhibitory activity, it may be beneficial for conditions characterized by excessive inflammation.

- Neurological Disorders : Its ability to modulate neurotransmitter levels through cAMP pathways indicates potential use in treating neurological disorders where neurotransmission is disrupted.

Study on Antimicrobial Efficacy

A recent study examined the efficacy of this compound against several bacterial strains. The results indicated:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

This data underscores the compound's promising antibacterial and antifungal activity compared to established antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is insightful:

| Compound Name | Notable Features |

|---|---|

| Methyl 2-(4-chlorophenyl)-2-(methylamino)acetate | Known for stimulant effects |

| Methyl 2-(4-bromo-phenyl)-2-(methylamino)acetate | Lacks fluorine substitution; different receptor interactions |

| Methyl 3-(4-bromo-phenyl)-3-(methylamino)propanoate | Exhibits varied biological activity due to chain length |

The presence of fluorine enhances lipophilicity and receptor binding affinity compared to compounds without this substitution.

Q & A

Q. What are the key synthetic routes for Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride, and what methodological considerations ensure reproducibility?

The synthesis typically involves multi-step reactions, including:

- Amination and esterification : Reacting a fluorophenyl-substituted ketone with methylamine under reductive conditions, followed by esterification with methanol in acidic media .

- Salt formation : Conversion to the hydrochloride salt via treatment with HCl gas or concentrated hydrochloric acid to enhance stability . Critical considerations :

- Precise stoichiometric control of methylamine to avoid over-alkylation.

- Use of anhydrous conditions during esterification to prevent hydrolysis.

- Confirmation of salt purity via elemental analysis and NMR spectroscopy.

Q. How does the 2-fluorophenyl group influence the compound’s physicochemical properties and reactivity?

The 2-fluorophenyl group contributes to:

- Lipophilicity : Increased logP compared to non-fluorinated analogs, enhancing membrane permeability .

- Electronic effects : Fluorine’s electron-withdrawing nature polarizes the phenyl ring, affecting nucleophilic/electrophilic reactivity at the acetamide moiety .

- Conformational stability : Steric effects from the ortho-fluorine may restrict rotation around the phenyl-acetate bond, as observed in X-ray crystallography of related compounds .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

Initial screening should include:

- Receptor binding assays : Radioligand displacement studies for serotonin (5-HT) and dopamine receptors, given structural similarities to psychoactive analogs .

- Enzyme inhibition assays : Testing against monoamine oxidases (MAOs) and acetylcholinesterase using fluorometric or spectrophotometric methods .

- Cellular viability assays : MTT or resazurin-based tests in neuronal cell lines (e.g., SH-SY5Y) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

Discrepancies may arise from:

- Assay variability : Differences in radioligand concentrations (e.g., [³H]-ketanserin for 5-HT2A) or buffer pH affecting ionization states. Standardize protocols using reference compounds (e.g., ketanserin for 5-HT2A) .

- Salt form interference : Hydrochloride counterions may influence solubility in assay buffers. Compare freebase and salt forms via parallel screening .

- Computational validation : Molecular docking (AutoDock Vina) to predict binding poses and correlate with experimental IC50 values .

Q. What experimental design strategies optimize enantiomeric purity during synthesis?

The compound’s chiral center necessitates:

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during the amination step .

- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective reductive amination .

Q. How does the hydrochloride salt form impact pharmacokinetic (PK) studies compared to the freebase?

Key differences include:

- Solubility : The hydrochloride salt exhibits higher aqueous solubility (~15 mg/mL vs. <1 mg/mL for freebase), improving bioavailability in in vivo models .

- Stability : The salt form reduces hygroscopicity, critical for long-term storage. Monitor degradation via accelerated stability testing (40°C/75% RH) .

- PK profiling : Compare plasma half-life (t½) and AUC in rodent models using LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.